molecular formula C21H21NO4S B4834100 BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE

BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE

Cat. No.: B4834100
M. Wt: 383.5 g/mol
InChI Key: RWJMFZXCDFMRDY-UHFFFAOYSA-N
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Description

BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE is an organic compound with the molecular formula C21H21NO4S It is a derivative of benzoic acid and naphthalene, featuring a butyl ester group and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-(naphthalene-2-sulfonamido)benzoic acid: This intermediate can be synthesized by reacting naphthalene-2-sulfonyl chloride with 4-aminobenzoic acid under basic conditions.

    Esterification: The 4-(naphthalene-2-sulfonamido)benzoic acid is then esterified with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 4-(4-METHYL-BENZENE-SULFONAMIDO)-BENZOATE: Similar structure but with a methyl group on the benzene ring.

    BUTYL 4-(NAPHTHALENE-1-SULFONAMIDO)BENZOATE: Similar structure but with the sulfonamide group attached to the 1-position of the naphthalene ring.

Uniqueness

BUTYL 4-(NAPHTHALENE-2-SULFONAMIDO)BENZOATE is unique due to the specific positioning of the sulfonamide group on the naphthalene ring, which can influence its chemical reactivity and binding properties. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

butyl 4-(naphthalen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-3-14-26-21(23)17-8-11-19(12-9-17)22-27(24,25)20-13-10-16-6-4-5-7-18(16)15-20/h4-13,15,22H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJMFZXCDFMRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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